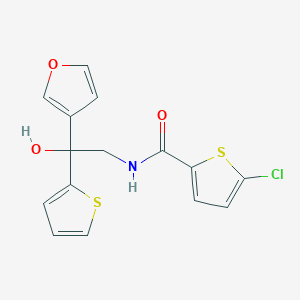
5-chloro-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
5-chloro-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C15H12ClNO3S2 and its molecular weight is 353.84. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
5-Chloro-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide is a complex heterocyclic compound featuring a unique combination of a thiophene ring, a furan moiety, and a carboxamide functional group. This structural diversity suggests potential biological activities that are currently under investigation. The molecular formula of this compound is C14H12ClNO4S3, with a molecular weight of approximately 389.9 g/mol .
Chemical Structure
The compound's structure is characterized by:
- Chlorine atom at the 5-position of the thiophene ring.
- Furan and thiophene rings , which contribute to its aromatic properties.
- Hydroxyl (-OH) and carboxamide (-C(=O)N-) groups that can influence its reactivity and interactions in biological systems.
Potential Applications
Research indicates that compounds with similar structural motifs often exhibit significant biological activities, including:
- Anticancer properties : Compounds with thiophene and furan rings have been noted for their cytotoxic effects against various cancer cell lines.
- Antimicrobial activity : The presence of multiple functional groups may enhance interactions with microbial targets.
Comparative Analysis
To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds. Below is a table summarizing key features and biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-Chloro-N-(2-(furan-3-yl)-2-hydroxyethyl)thiophene-2-carboxamide | Similar thiophene and furan rings | Anticancer activity noted |
| 5-Chloro-N-(4-methylphenyl)thiophene-2-carboxamide | Contains methylphenyl group | Antimicrobial properties |
| N-(4-fluorobenzyl)-5-chloro-thiophene-2-carboxamide | Fluorobenzyl substituent | Enhanced lipophilicity |
This comparison highlights that while these compounds share structural similarities, their unique substituents may lead to differing biological properties .
Case Studies
- Cytotoxicity Studies : In vitro studies have shown that related compounds exhibit cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and U937 (leukemia). For instance, derivatives with similar structures demonstrated IC50 values ranging from 0.11 to 1.47 µM against these cell lines, indicating promising anticancer potential .
- Apoptosis Induction : Flow cytometry assays revealed that certain derivatives can significantly induce apoptosis in cancer cells, suggesting that the presence of the hydroxyl group may enhance this effect through mechanisms involving p53 activation .
Eigenschaften
IUPAC Name |
5-chloro-N-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO3S2/c16-13-4-3-11(22-13)14(18)17-9-15(19,10-5-6-20-8-10)12-2-1-7-21-12/h1-8,19H,9H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NELIFHMCNBJGKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(CNC(=O)C2=CC=C(S2)Cl)(C3=COC=C3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














